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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results
for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic
Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed
experimental protocols, and visual representations of key pathways and processes to support
further research and development in respiratory medicine.

Mechanism of Action

Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it
stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3]
This activation triggers a cascade of intracellular events, primarily the activation of adenylate
cyclase, which in turn increases the intracellular concentration of cyclic adenosine
monophosphate (CAMP).[1] The elevated cCAMP levels lead to the relaxation of bronchial
smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In
vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains
within the airway membrane, which contributes to its long duration of action, allowing for once-
daily dosing.
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Indacaterol's signaling pathway leading to bronchodilation.

Early-Phase Clinical Trial Data

Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic
profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key
guantitative data from these studies, presented for comparative analysis.

Efficacy Data: Forced Expiratory Volume in 1 second
(FEV1)

A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses
the long-acting effects of the bronchodilator.
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Mean
Change
Study (Trial Treatment . from
Duration L Comparator p-value
ID) Arms Baseline in
Trough
FEV1 (L)
INHANCE Indacaterol
(NCT006343 150 pg once 26 weeks 0.18 Placebo <0.001
59) daily
Indacaterol
300 pg once 26 weeks 0.18 Placebo <0.001
daily
Tiotropium 18
pug once daily 26 weeks 0.14 Placebo <0.001
(open-label)
INTIME Indacaterol
(NCT006154 150 pg once 14 days 0.17 Placebo <0.001
59) daily
Indacaterol
300 pg once 14 days 0.15 Placebo <0.001
daily
Tiotropium 18
] 14 days 0.13 Placebo <0.001
Kg once daily
INSIST Indacaterol
Salmeterol 50
(NCT008284 150 pg once 12 weeks 0.18 ) ) <0.05
] ug twice daily
58) daily
Indacaterol
Salmeterol 50
INLIGHT-2 150 pg once 12 weeks 0.14 ] ) <0.001
] pg twice daily
daily

Onset of Action

The rapid onset of action is a crucial characteristic for patient-reported symptom relief.
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Mean FEV1
Study (Trial Treatment . . Improveme
Time Point Comparator p-value
ID) Arms nt from
Baseline (L)
INTIME Indacaterol 5 minutes
(NCT006154 150 pg once post-dose 0.12 Placebo <0.001
59) daily (Day 1)
Indacaterol 5 minutes
300 pg once post-dose 0.13 Placebo <0.001
daily (Day 1)
5 minutes
Tiotropium 18
post-dose 0.04 Placebo NS

once dail
Hg y (Day 1)

Safety and Tolerability

The safety profile of Indacaterol has been extensively studied. The following table summarizes
the incidence of common adverse events.
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Study Indacaterol Indacaterol Placeb Salmeterol Tiotropium
acebo
(Pooled 150 pg 300 ug 50 ug 18 ug
. (n=2012)
Analysis) (n=2611) (n=1157) (n=895) (n=1214)
Any Adverse
63.8 65.5 60.5 64.9 62.9

Event (%)

Nasopharyngi

) 9.0 8.1 7.9 10.1 7.8
tis (%)

Headache

5.7 6.0 5.3 6.3 4.8

(%)

Cough (%) 4.9 6.6 3.5 3.6 4.3
COPD

Exacerbation 17.9 17.5 23.0 18.3 17.3
(%)

Serious
Adverse 10.4 12.3 10.5 11.2 11.0

Events (%)

Experimental Protocols

The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.

INHANCE Study (Adaptive Seamless Design)

The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding
(Phase llIb) and confirmation of efficacy and safety (Phase Ill) into a single trial.

o Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled,
parallel-group study with two stages.

o Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150,
300, and 600 pg once daily), formoterol (12 pg twice daily), open-label tiotropium (18 pug
once daily), and placebo. An independent data monitoring committee selected two
indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.
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o Stage 2 (26 weeks): The selected indacaterol doses (150 ug and 300 pg) were compared
with placebo and open-label tiotropium.

Patient Population: Patients with moderate-to-severe COPD.
Primary Efficacy Endpoint: Trough FEV1 at Week 12.

Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health
status (St. George's Respiratory Questionnaire - SGRQ), and safety assessments.
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Screening & Randomization
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Workflow of the INHANCE adaptive seamless design clinical trial.
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INTIME Study (Crossover Design)

The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy
of indacaterol with tiotropium.

o Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block,
crossover study. Patients received three of the four following treatments, each for 14 days,
separated by a 14-day washout period:

[¢]

Indacaterol 150 pg once daily

[¢]

Indacaterol 300 pg once daily

[e]

Tiotropium 18 pg once daily

Placebo

o

» Patient Population: Patients with moderate-to-severe COPD.

o Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment.
The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this
endpoint.

e Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action,
and safety and tolerability.

Conclusion

The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in
providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate
that both 150 pug and 300 pg once-daily doses of indacaterol are superior to placebo and at
least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown
a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol
is favorable and consistent with the beta2-agonist drug class. The innovative adaptive
seamless design of the INHANCE trial highlights a more efficient approach to drug
development, combining dose-finding and confirmatory stages. These findings have
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established indacaterol as a valuable therapeutic option for the maintenance treatment of
COPD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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